molecular formula C6H8F3NO2 B11719487 (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B11719487
M. Wt: 183.13 g/mol
InChI Key: XBIQIKRXEMTIOI-QWWZWVQMSA-N
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Description

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as pyrrolidine derivatives.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

    Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific biological processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with similar structural features but different stereochemistry.

    3-(trifluoromethyl)pyrrolidine-2-carboxylic acid: A compound with the same functional groups but without specific stereochemistry.

Uniqueness

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m1/s1

InChI Key

XBIQIKRXEMTIOI-QWWZWVQMSA-N

Isomeric SMILES

C1CN[C@H]([C@@H]1C(F)(F)F)C(=O)O

Canonical SMILES

C1CNC(C1C(F)(F)F)C(=O)O

Origin of Product

United States

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